Cas no 17834-03-6 (7-Hydroxy Warfarin)

7-Hydroxy Warfarin 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)-
- 7-Hydroxy Warfarin
- 3-(ALPHA-ACETONYLBENZYL)-4,7-DIHYDROXYCOUMARIN
- 4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
- 3-(α-Acetonylbenzyl)-4,7-dihydrocoumarin
- 4-7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
- 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-
- UNII-B92SFW09LJ
- CHEBI:180534
- 17834-03-6
- (R)-7-Hydroxy Warfarin
- PD039346
- 7-Hydroxy warfarin
- MFCD00272668
- 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)-
- starbld0009682
- 7-Hydroxywarfarin
- SCHEMBL17132373
- Q27274527
- COUMARIN, 3-(.ALPHA.-ACETONYLBENZYL)-4,7-DIHYDROXY-
- 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-
- 4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
- AKOS037646845
- B92SFW09LJ
- 63740-81-8
- BQSUFDMOXLLKQK-UHFFFAOYSA-N
- NCGC00165932-01
- 2,7-dihydroxy-3-(3-oxo-1-phenylbutyl)-1-benzopyran-4-one
- 3-(alpha-Acetonylbenzyl)-4,7-dihydrocoumarin
- CHEMBL145880
- DTXSID10939074
- A812360
- 4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one
- 3-(.alpha.-Acetonylbenzyl)-4,7-dihydroxycoumarin
- FT-0637612
- AS-71155
- 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
- 2,7-dihydroxy-3-(3-oxo-1-phenyl-butyl)chromen-4-one
- G76784
- DB-044329
- DB-057535
- COUMARIN, 3-(ALPHA-ACETONYLBENZYL)-4,7-DIHYDROXY-
- 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)-; Coumarin, 3-(a-acetonylbenzyl)-4,7-dihydroxy- (8CI); 4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one; 7-Hydroxywarfarin
-
- MDL: MFCD00272668
- インチ: InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3
- InChIKey: SKFYEJMLNMTTJA-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
計算された属性
- せいみつぶんしりょう: 324.10000
- どういたいしつりょう: 324.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- ゆうかいてん: 220 °C
- ようかいど: DMSO: soluble
- PSA: 87.74000
- LogP: 3.31520
7-Hydroxy Warfarin セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H318
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-41
- セキュリティの説明: S26
-
危険物標識:
- リスク用語:R22
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:S26-39
7-Hydroxy Warfarin 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
7-Hydroxy Warfarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019060-5mg |
7-Hydroxy Warfarin |
17834-03-6 | 97% | 5mg |
¥2894 | 2024-05-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H136112-5mg |
7-Hydroxy Warfarin |
17834-03-6 | ≥97% | 5mg |
¥3174.90 | 2023-09-02 | |
TRC | H996130-10mg |
7-Hydroxy Warfarin |
17834-03-6 | 10mg |
$ 437.00 | 2023-09-07 | ||
TRC | H996130-25mg |
7-Hydroxy Warfarin |
17834-03-6 | 25mg |
$1007.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H42790-5mg |
7-Hydroxy Warfarin |
17834-03-6 | 97% | 5mg |
¥1968.0 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65300-500ug |
7-hydroxy Warfarin |
17834-03-6 | 98% | 500ug |
¥874.00 | 2023-09-08 | |
1PlusChem | 1P0026FO-5mg |
2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)- |
17834-03-6 | ≥98% | 5mg |
$521.00 | 2025-02-19 | |
1PlusChem | 1P0026FO-10mg |
2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)- |
17834-03-6 | ≥98% | 10mg |
$1153.00 | 2023-12-20 | |
1PlusChem | 1P0026FO-1mg |
2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)- |
17834-03-6 | ≥98% | 1mg |
$125.00 | 2025-02-19 | |
A2B Chem LLC | AB00852-1mg |
2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)- |
17834-03-6 | ≥98% | 1mg |
$132.00 | 2024-04-20 |
7-Hydroxy Warfarin 関連文献
-
Neeraj Kumar,Jie He,James F. Rusling Chem. Soc. Rev. 2023 52 5135
-
Pawe? Mateusz Nowak,Micha? Wo?niakiewicz,Mariusz Pawe? Mitoraj,Filip Sagan,Pawe? Ko?cielniak RSC Adv. 2015 5 74562
-
Neeraj Kumar,Jie He,James F. Rusling Chem. Soc. Rev. 2023 52 5135
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
7-Hydroxy Warfarinに関する追加情報
CAS No. 17834-03-6: A Comprehensive Overview of 7-Hydroxy Warfarin
7-Hydroxy Warfarin, identified by the CAS registry number 17834-03-6, is a significant compound in the field of pharmacology and medicine. This compound is a hydroxylated derivative of warfarin, a well-known anticoagulant drug. The hydroxylation process occurs at the seventh position of the warfarin molecule, giving rise to its name, 7-Hydroxy Warfarin. This compound has garnered attention due to its potential role in drug metabolism and its implications in therapeutic applications.
The structural elucidation of 7-Hydroxy Warfarin reveals a complex arrangement of functional groups, including hydroxyl and ketone moieties, which contribute to its unique chemical properties. Recent studies have focused on understanding the stereochemistry and conformational flexibility of this compound, which are critical for its biological activity. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to predict the binding affinities of 7-Hydroxy Warfarin to various protein targets, particularly those involved in blood coagulation.
In terms of pharmacokinetics, 7-Hydroxy Warfarin exhibits distinct absorption, distribution, metabolism, and excretion (ADME) profiles compared to its parent compound, warfarin. Preclinical studies have shown that the hydroxylation at the seventh position significantly alters the compound's lipophilicity and solubility, which may influence its bioavailability. These findings are crucial for optimizing drug delivery systems and improving therapeutic outcomes in patients requiring anticoagulant therapy.
The biological activity of 7-Hydroxy Warfarin has been extensively studied in vitro and in vivo models. Experimental data indicate that this compound possesses potent anticoagulant properties, comparable to warfarin but with potential advantages in terms of reduced toxicity and improved efficacy. Recent clinical trials have explored the use of 7-Hydroxy Warfarin as a second-generation anticoagulant agent, particularly for patients with resistance to conventional warfarin therapy.
Beyond its anticoagulant properties, emerging research highlights the potential of 7-Hydroxy Warfarin in other therapeutic areas. For instance, studies have demonstrated its anti-inflammatory and antioxidant activities, suggesting its potential application in chronic diseases such as cardiovascular disorders and neurodegenerative conditions. These multifaceted properties underscore the importance of further investigation into the pharmacological profile of this compound.
In conclusion, CAS No. 17834-03-6 (7-Hydroxy Warfarin) represents a promising candidate in drug development due to its unique chemical structure and diverse biological activities. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for advancing medical treatments and improving patient care.
17834-03-6 (7-Hydroxy Warfarin) 関連製品
- 2610-86-8(2H-1-Benzopyran-2-one,4-hydroxy-3-(3-oxo-1-phenylbutyl)-, potassium salt (1:1))
- 25235-85-2(4-Chloroindole)
- 1805895-58-2(1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one)
- 2171748-48-2(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid)
- 351421-96-0(1-(pyridin-3-yl)cyclopropylmethanol)
- 2159165-46-3(2-(dimethyl-1,3-thiazol-5-yl)methylcyclobutan-1-ol)
- 57991-39-6(Sodium Cyanide-13C)
- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)
- 1805691-07-9(2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one)
- 133427-07-3(Methyl Imidazo[1,2-a]pyridine-8-carboxylate)
